
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, also known as TFEQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEQ is a fluorinated ketone with a tetrahydroquinoline moiety that makes it a unique compound with promising properties.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been shown to exhibit antitumor, antiviral, and antibacterial properties. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been used as a building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has also been shown to inhibit the replication of HIV and HCV viruses. In vivo studies have shown that 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibits antitumor activity in mice models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in lab experiments include its unique structure, which makes it a useful building block for the synthesis of various compounds. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one also exhibits promising properties in medicinal chemistry and material science. The limitations of using 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in lab experiments include its low solubility in water, which makes it difficult to work with in aqueous solutions. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for the research on 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. In medicinal chemistry, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one could be further studied for its potential use as an antitumor, antiviral, and antibacterial agent. 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one could also be studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one could be further studied for its potential use in the synthesis of new materials with unique properties. Overall, 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a promising compound that has the potential to be used in various fields with further research.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves a multi-step process that starts with the reaction of 2,2,2-trifluoroacetophenone with 1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The intermediate product is then subjected to a series of reactions that lead to the formation of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. The overall yield of the synthesis method is around 50%.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-2,4,6H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFUYHYKNMRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

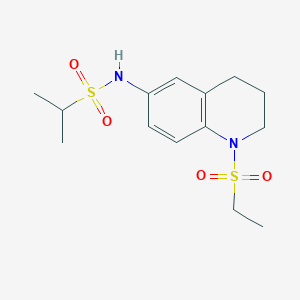
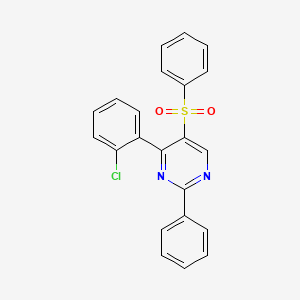
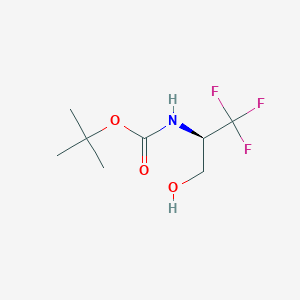
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2789599.png)
![N-(3,4-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2789602.png)
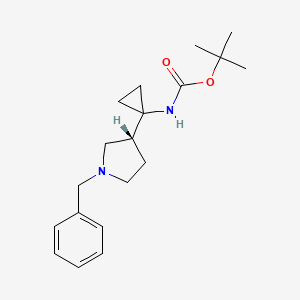

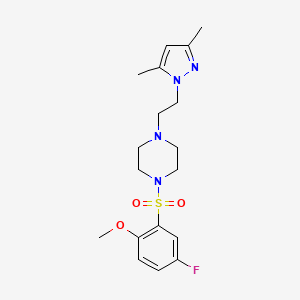
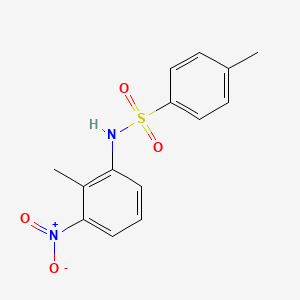
![[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2789614.png)

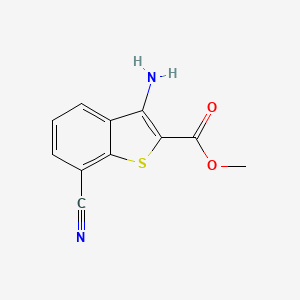
![Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate](/img/structure/B2789617.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2789618.png)